molecular formula C20H12N4O2 B15044750 6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline

6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline

Cat. No.: B15044750
M. Wt: 340.3 g/mol
InChI Key: UEPQELNFVZPLQP-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline is a nitrogen-rich heterocyclic compound that belongs to the benzimidazoquinazoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzimidazole fused with a quinazoline ring, with a nitrophenyl group attached at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline typically involves the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters or aldehydes under various conditions. One common method is the microwave-assisted synthesis, which has been shown to drastically reduce reaction time and increase yield. For example, the reaction of 2-(2-aminophenyl)-1H-benzimidazole with octanal under microwave irradiation produces the desired compound efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline stands out due to its unique combination of a nitrophenyl group and the benzimidazoquinazoline scaffold, which imparts distinct biological activities

Properties

Molecular Formula

C20H12N4O2

Molecular Weight

340.3 g/mol

IUPAC Name

6-(4-nitrophenyl)benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C20H12N4O2/c25-24(26)14-11-9-13(10-12-14)19-21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)23(19)20/h1-12H

InChI Key

UEPQELNFVZPLQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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